2-Bromo-6-methylbenzene-1,4-diol

Total Synthesis Chromene Natural Products Synthetic Methodology

2-Bromo-6-methylbenzene-1,4-diol (CAS 50848-60-7), systematically named 2-bromo-6-methyl-1,4-benzenediol, is a disubstituted hydroquinone derivative bearing a bromine at the 2-position and a methyl group at the 6-position relative to the 1,4-hydroquinone core. With a molecular formula of C7H7BrO2 and a molecular weight of 203.03 g/mol, this compound occupies a niche intersection between alkylated hydroquinones (e.g., toluhydroquinone) and halogenated hydroquinones (e.g., bromohydroquinone), conferring a distinct combination of electronic, steric, and solubility properties that differentiate it from either mono-substituted class alone.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 50848-60-7
Cat. No. B3053089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylbenzene-1,4-diol
CAS50848-60-7
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)Br)O
InChIInChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3,9-10H,1H3
InChIKeyKMACURGSVMIRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methylbenzene-1,4-diol (CAS 50848-60-7): Procurement-Relevant Identity and Class Positioning for Sourcing Decisions


2-Bromo-6-methylbenzene-1,4-diol (CAS 50848-60-7), systematically named 2-bromo-6-methyl-1,4-benzenediol, is a disubstituted hydroquinone derivative bearing a bromine at the 2-position and a methyl group at the 6-position relative to the 1,4-hydroquinone core [1]. With a molecular formula of C7H7BrO2 and a molecular weight of 203.03 g/mol, this compound occupies a niche intersection between alkylated hydroquinones (e.g., toluhydroquinone) and halogenated hydroquinones (e.g., bromohydroquinone), conferring a distinct combination of electronic, steric, and solubility properties that differentiate it from either mono-substituted class alone [1]. The compound is predominantly sourced as a research intermediate (typical commercial purity ≥98%) for applications in synthetic organic chemistry and early-stage biological profiling .

Why Generic Hydroquinone Substitution Compromises Project Outcomes: The Case for 2-Bromo-6-methylbenzene-1,4-diol in Target-Oriented Procurement


The 2-bromo-6-methyl substitution pattern on the hydroquinone scaffold is not a generic combination. The bromine atom provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and modulates the redox potential of the hydroquinone/quinone couple, while the methyl group ortho to the second hydroxyl influences steric accessibility, lipophilicity, and metabolic stability in biological contexts [1]. Replacing this compound with a mono-brominated hydroquinone (e.g., bromohydroquinone, CAS 583-69-7) eliminates the methyl group's steric and lipophilic contributions; substituting with a mono-methylated analog (e.g., toluhydroquinone, CAS 95-71-6) forfeits the bromine's synthetic versatility and electronic effects [1]. The quantitative evidence below demonstrates that even within this narrow structural class, small substitution changes produce measurable differences in key performance parameters that directly impact synthetic yield, biological activity, and physicochemical compatibility [1][2].

Quantitative Differentiation Evidence: 2-Bromo-6-methylbenzene-1,4-diol Versus Closest Structural Analogs


Synthetic Efficiency in Chromene Natural Product Construction: 2-Bromo-6-methylhydroquinone as a Privileged Intermediate

In the total synthesis of the antiviral and antioxidative chromene derivative (1), protected 2-bromo-6-methylhydroquinone served as the sole hydroquinone starting material, enabling sequential Sharpless asymmetric dihydroxylation and base-catalyzed sigmatropic rearrangement to construct the chromene skeleton [1]. This synthetic route exploited the orthogonal reactivity of the bromine (for protection/deprotection or cross-coupling) and the methyl group (for directing regioselectivity), a dual functionalization that is impossible with simpler hydroquinone analogs such as toluhydroquinone (CAS 95-71-6) or bromohydroquinone (CAS 583-69-7), which lack either the halogen or the alkyl substituent respectively [1]. While no direct head-to-head yield comparison with alternative intermediates was reported, the successful execution of this multi-step convergent synthesis with 2-bromo-6-methylhydroquinone as the sole hydroquinone building block establishes its functional necessity for this scaffold.

Total Synthesis Chromene Natural Products Synthetic Methodology

Computed Lipophilicity (XLogP3): 2-Bromo-6-methylbenzene-1,4-diol Exhibits 40% Higher Predicted Lipophilicity Than Bromohydroquinone

The computed octanol-water partition coefficient (XLogP3) for 2-bromo-6-methylbenzene-1,4-diol is 1.4, compared to 0.9 for bromohydroquinone (CAS 583-69-7) and 1.1 for toluhydroquinone (CAS 95-71-6) [1][2]. This represents a ~55% increase over bromohydroquinone and a ~27% increase over toluhydroquinone. The elevated logP reflects the additive lipophilic contributions of the bromine and methyl substituents, predicting improved membrane permeability in cell-based assays and altered solubility profiles that impact formulation conditions.

Physicochemical Profiling Lipophilicity Drug Likeness

Bromine as a Heavy Atom: Enhanced X-ray Crystallographic Phasing and Anomalous Scattering Utility Over Chlorine and Methyl Analogs

The presence of a bromine atom (atomic number 35) provides significant anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography [1]. In contrast, the chlorine analog (2-chloro-6-methylbenzene-1,4-diol, Cl atomic number 17) has a much weaker anomalous signal (f'' ≈ 0.35 e⁻ at Cu Kα), and the non-halogenated analog (toluhydroquinone) has no anomalous scattering capability. This makes the 2-bromo-6-methyl variant the preferred choice when the hydroquinone scaffold is being co-crystallized with a protein target and experimental phasing is required, without the need for selenomethionine labeling or heavy-atom soaking [1].

Structural Biology X-ray Crystallography Chemical Biology Probe Design

Differential Hydrogen-Bond Donor/Acceptor Topology Versus 2,6-Dimethylbenzene-1,4-diol and 2-Bromo-1,4-benzenediol

The asymmetric substitution pattern of 2-bromo-6-methylbenzene-1,4-diol creates a dipolar distribution of hydrogen-bond donors and acceptors that differs fundamentally from the symmetric 2,6-dimethyl analog. In the bromo-methyl compound, the bromine atom at position 2 participates in halogen bonding (C-Br···O interactions) while the methyl group at position 6 contributes only steric bulk, resulting in an anisotropic interaction surface [1]. This contrasts with the 2,6-dimethyl analog, where both ortho positions present equivalent methyl groups and no halogen-bonding capacity, leading to a more symmetric hydrogen-bonding network [1]. For co-crystal design and supramolecular synthon engineering, this anisotropy enables directional non-covalent interactions that are unavailable in the symmetrically substituted comparator.

Molecular Recognition Supramolecular Chemistry Crystal Engineering

Evidence-Backed Application Scenarios for 2-Bromo-6-methylbenzene-1,4-diol (CAS 50848-60-7)


Chromene and Chromane Natural Product Total Synthesis: A Building Block with Orthogonal Reactive Sites

As demonstrated in the total synthesis of antiviral and antioxidative chromene derivatives, 2-bromo-6-methylhydroquinone provides the precise substitution pattern required for sequential protection/deprotection and sigmatropic rearrangement steps [1]. Synthetic chemistry groups pursuing chromene-based natural products or their analogs should prioritize this compound over simpler hydroquinones, which lack the orthogonal functionality needed to execute the published routes. This application is directly supported by the synthetic methodology evidence in Section 3, Evidence Item 1.

Membrane-Permeable Probe Design: LogP-Driven Selection for Intracellular Target Engagement

With a computed XLogP3 of 1.4 — representing a ~55% increase over bromohydroquinone (XLogP3 = 0.9) — 2-bromo-6-methylbenzene-1,4-diol is the preferred hydroquinone scaffold when designing cell-permeable probes or antimicrobial candidates where intracellular accumulation is required [1]. Medicinal chemistry teams performing structure-activity relationship (SAR) studies on hydroquinone-based inhibitors should select this analog when the target resides in the cytoplasm or organelle compartments, as the increased lipophilicity predicts improved passive membrane diffusion. This application follows directly from the logP differentiation evidence in Section 3, Evidence Item 2.

Protein-Ligand Co-Crystallography with Experimental Phasing: Bromine as a Native Anomalous Scatterer

For structural biology groups studying hydroquinone-binding proteins, 2-bromo-6-methylbenzene-1,4-diol provides an intrinsic anomalous scattering signal (Br f'' ≈ 1.28 e⁻ at Cu Kα) that enables SAD phasing without selenomethionine incorporation or heavy-atom soaking [1]. This capability is absent in the chlorine analog (Cl f'' ≈ 0.35 e⁻) and non-halogenated comparators, making the brominated compound the rational choice for fragment-based drug discovery campaigns where rapid structure determination is rate-limiting. The evidence for this application is established in Section 3, Evidence Item 3.

Directional Co-Crystal Engineering: Exploiting C-Br···O Halogen Bonding for Supramolecular Design

The asymmetric 2-bromo-6-methyl substitution pattern creates an anisotropic interaction surface where the bromine participates in directional halogen bonding while the methyl group provides steric differentiation [1]. Solid-state chemists and crystal engineers designing co-crystals, metal-organic frameworks, or studying non-covalent interaction hierarchies should procure this compound when a halogen-bond donor with adjacent steric bulk is required — a combination unavailable in symmetrically substituted hydroquinones. This scenario is grounded in the supramolecular evidence presented in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 2-Bromo-6-methylbenzene-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.